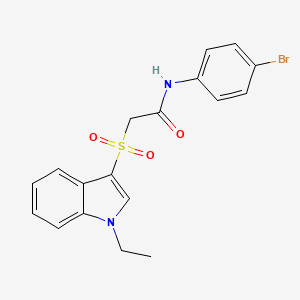

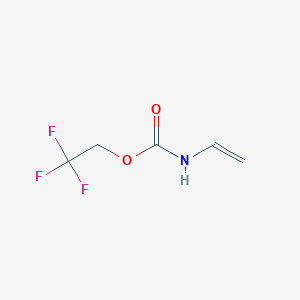

N1-(3,4-dimethylphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N1-(3,4-dimethylphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide" is a complex molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and synthetic methods that could be relevant to its analysis.

Synthesis Analysis

The synthesis of oxalamide derivatives can be achieved through various synthetic routes. One such method is described in the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the Meinwald rearrangement and a new rearrangement sequence . This method is noted for its operational simplicity and high yield, which could potentially be applied to the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction analysis. For instance, the crystal structure of N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide was elucidated, revealing its crystallization in the triclinic system and the presence of intermolecular hydrogen bonds . Similarly, the structure of N,N'-bis(4-pyridylmethyl)oxalamide showed an extended supramolecular network formed through hydrogen bonding . These findings suggest that the compound of interest may also form specific intermolecular interactions, contributing to its stability and potential supramolecular assembly.

Chemical Reactions Analysis

The reactivity of oxalamide derivatives can be inferred from their interactions with various reagents. For example, N,N'-Dimethoxy-N,N'-dimethylethanediamide reacts with Grignard reagents to yield α-oxo-N-methoxy-N-methylamides and with aryllithiums to produce 1,2-diarylketones . These reactions highlight the potential of oxalamide derivatives to participate in nucleophilic addition reactions, which could be relevant to the chemical behavior of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide derivatives can be diverse. The crystal structure analysis of related compounds provides insights into their solid-state properties, such as crystal system, space group, and cell parameters . The presence of hydrogen bonds and π-π interactions also suggests that these compounds may have distinct solubility and melting point characteristics . Although the exact properties of the compound are not provided, it is reasonable to assume that it would exhibit similar characteristics due to the presence of the oxalamide moiety and potential for hydrogen bonding.

Wissenschaftliche Forschungsanwendungen

Synthesis of Di- and Mono-Oxalamides

A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which could potentially be applied to the synthesis of similar compounds like N1-(3,4-dimethylphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide. This method involves a one-pot reaction sequence that includes Meinwald rearrangement, offering a high-yielding and operationally simple procedure for preparing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Catalytic Coupling Reactions

The use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) as an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes has been demonstrated. This process allows for the creation of internal alkynes through a coupling that requires minimal catalytic loading and operates at moderate temperatures, suggesting potential applications in synthesizing complex molecules, including those related to this compound (Chen et al., 2023).

Photopolymerization Initiators

Alkoxyamines bearing chromophore groups have been proposed as photoiniferters, capable of initiating nitroxide-mediated photopolymerization (NMP2) upon UV irradiation. These compounds, through their photophysical and photochemical properties, might contribute to the development of new polymerization processes, possibly relevant for the synthesis or modification of compounds like this compound (Guillaneuf et al., 2010).

Hydroxylation of Aryl Halides

The hydroxylation of (hetero)aryl halides using a catalytic system comprising Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) has been explored. This method operates under mild conditions, expanding the toolkit for functionalizing aromatic compounds, potentially including those similar to this compound, and yielding phenols and hydroxylated heteroarenes with high efficiency (Xia et al., 2016).

Eigenschaften

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[(4-methoxythian-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-12-4-5-14(10-13(12)2)19-16(21)15(20)18-11-17(22-3)6-8-23-9-7-17/h4-5,10H,6-9,11H2,1-3H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGRDABSLWNLEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCSCC2)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(m-tolyl)acetamide](/img/structure/B3017533.png)

![N-(4-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3017535.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B3017536.png)

![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3017538.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3017539.png)

![[2-(Prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B3017540.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3017545.png)

![2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B3017546.png)

![1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3017548.png)